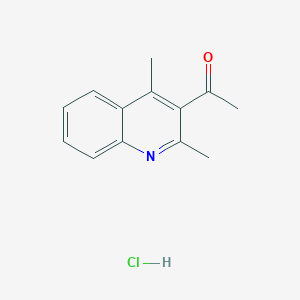

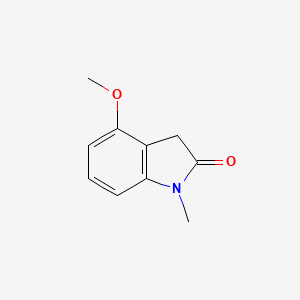

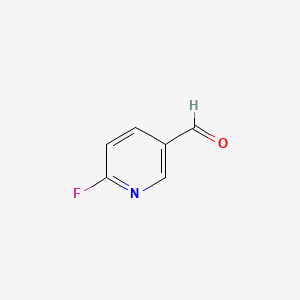

![molecular formula C14H15N3 B1317799 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 524718-18-1](/img/structure/B1317799.png)

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a chemical compound with a molecular weight of 254.29 . The IUPAC name for this compound is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This indicates that the compound has a complex structure with multiple rings.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 254.29 .Scientific Research Applications

Selective NMDA Receptor Antagonism

A series of compounds, including 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and analogous quinolines, have been prepared and evaluated as NR1/2B subtype selective NMDA receptor antagonists. This research indicates the potential therapeutic applications of these compounds in neurodegenerative diseases due to their selective antagonism and activity in vivo (Büttelmann et al., 2003).

Synthesis Methodologies

A three-step synthetic process has been developed for "3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone," starting from isoquinoline. This methodology emphasizes the compound's utility in chemical synthesis and its role as an intermediate in producing more complex derivatives (Huang Wei-yi, 2006).

Advanced Synthesis of Heterocyclic Compounds

Research has developed new methods for synthesizing pyrimido[6,1-a]isoquinolines, highlighting their significance in creating physiologically active compounds. This work showcases the complexity of synthesizing such compounds and their potential applications in pharmaceuticals (Fisyuk & Mukanov, 2003).

Development of Pyridine and Fused Pyridine Derivatives

A study synthesizing a new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives, points to the versatility of these compounds in organic chemistry and potential drug development (Al-Issa, 2012).

Catalytic Applications and Bond Formation

The use of 2-(1-methylhydrazinyl)pyridine as a directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation has been described, forming an isoquinoline backbone. This research emphasizes the role of these compounds in facilitating complex bond formations and their potential utility in synthetic chemistry (Zhai et al., 2017).

Safety and Hazards

Future Directions

While specific future directions for “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not mentioned in the available resources, similar compounds have shown potential in the development of new drugs . For instance, quinoline sulfonamide derivatives with tubulin polymerization inhibitory activity have been discovered and can be used as lead compounds for further modification .

Mechanism of Action

Target of Action

Similar compounds such as 3,4-dihydroisoquinolinones have been found to exhibit biological and pharmacological properties, suggesting they may interact with multiple receptors .

Mode of Action

It’s known that similar compounds, such as 3,4-dihydroisoquinolinones, interact with their targets through nucleophilic attack . The compound may bind to its target receptor, leading to changes in the receptor’s function .

Biochemical Pathways

Similar compounds have been found to inhibit the aldo-keto reductase akr1c3, a key enzyme in both breast and prostate cancer .

Pharmacokinetics

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid, suggesting good bioavailability .

Biochemical Analysis

Biochemical Properties

2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This interaction can modulate the activity of these enzymes, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin and dopamine receptors, which play a critical role in neurotransmission . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with β-adrenergic receptors can inhibit or activate these receptors, thereby influencing downstream signaling pathways . Additionally, it can modulate the activity of vasopressin receptors, affecting various physiological processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating neurotransmitter activity and improving cognitive function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with phosphodiesterase enzymes can affect the levels of cyclic nucleotides, thereby modulating various metabolic processes . Additionally, it can influence the activity of other enzymes involved in neurotransmitter synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution can influence its effectiveness and potential side effects, as the compound needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall biochemical activity. For instance, its presence in the cytoplasm can influence cytoplasmic signaling pathways, while its localization in the nucleus can affect gene expression.

properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIXUPKLCRNMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

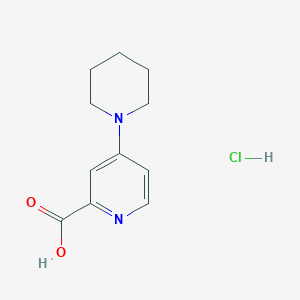

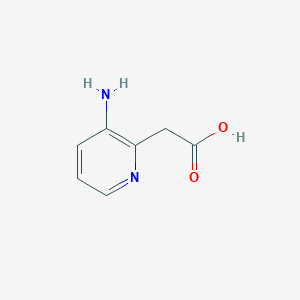

![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)

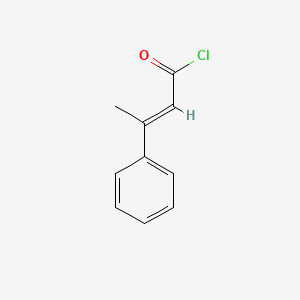

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

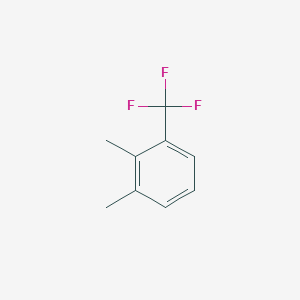

![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)

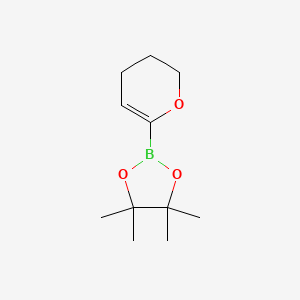

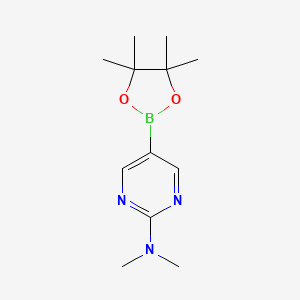

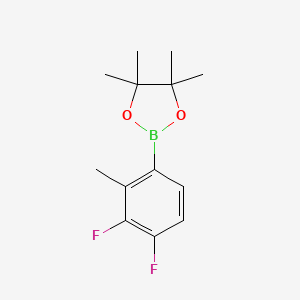

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)